![molecular formula C17H16F3N3O2 B2992822 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034633-59-3](/img/structure/B2992822.png)
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has several advantages as a research tool, including its high potency and selectivity for BTK, and its ability to inhibit both the active and inactive forms of BTK. However, this compound may have limitations in certain experimental settings, such as in vivo studies where the efficacy and toxicity of the compound may be influenced by factors such as metabolism, absorption, and distribution.
Future Directions
There are several potential future directions for the development of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone and other BTK inhibitors. These include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, the identification of biomarkers for patient selection and monitoring, and the combination of BTK inhibitors with other targeted therapies or immunotherapies. Further research is also needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Synthesis Methods
The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine to form the intermediate 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with pyrimidine-4-ol to form the final product, this compound.
Scientific Research Applications
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory effects in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMJSRYRCTLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.